molecular formula C18H22N2O2S B12214072 1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B12214072
M. Wt: 330.4 g/mol
InChI Key: IOWDUKKRIRPLJZ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound features a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 2,4-dimethylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the reaction of benzenesulfonyl chloride with 4-(2,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide or thiol derivatives

    Substitution: Various N-substituted piperazine derivatives

Scientific Research Applications

1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity towards its target, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)piperazine: Lacks the 2,4-dimethylphenyl group, resulting in different chemical and biological properties.

    4-(2,4-Dimethylphenyl)piperazine:

    N-Benzylpiperazine: Contains a benzyl group instead of a benzenesulfonyl group, leading to different pharmacological activities.

Uniqueness

1-(Benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of both the benzenesulfonyl and 2,4-dimethylphenyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

InChI

InChI=1S/C18H22N2O2S/c1-15-8-9-18(16(2)14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3

InChI Key

IOWDUKKRIRPLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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